Epicoccamide
Vue d'ensemble
Description
Epicoccamide is a novel secondary metabolite derived from a jellyfish culture of Epicoccum purpurascens . It is composed of three biosynthetically distinct subunits: glycosidic, fatty acid, and tetramic acid (amino acid) .
Synthesis Analysis
The endofungal metabolite epicoccamide D was synthesized in eighteen steps with a 17% yield . The modular character of the synthesis opens access also to analogues featuring different sugars and spacers .
Molecular Structure Analysis
Epicoccamide is quite unusual since it is composed of three biosynthetically distinct subunits; glycosidic, fatty acid, and tetramic acid (amino acid) . The structure of the new compound was elucidated using spectroscopic methods, mainly 1D and 2D NMR, ESI-MS, and chemical degradations .
Chemical Reactions Analysis
The unconventional biosynthetic gene cluster epi was obtained from an endophyte Epicoccum sp. CPCC 400996 through AntiSMASH-based genome mining . The cluster epi includes six putative open reading frames (epi A-epi F) altogether, in which the epiA encodes a tetramate-forming polyketide synthase and nonribosomal peptide synthetases (PKS−NRPS hybrid) .
Physical And Chemical Properties Analysis
Epicoccamide has a molecular formula of C29H51NO9 . Its average mass is 557.716 Da and its monoisotopic mass is 557.356384 Da .
Applications De Recherche Scientifique
Biosynthesis Research
Epicoccamide is a biosynthetically distinct mannosylated tetramate, first isolated in 2003 from Epicoccum sp . The biosynthetic gene cluster (BGC) responsible for epicoccamide A biosynthesis in Epicoccum sp. CPCC 400996 has been identified . This BGC includes six putative open reading frames (epiA-epiF), where epiA encodes a tetramate-forming polyketide synthase and nonribosomal peptide synthetases (PKS−NRPS hybrid) .
Genome Mining
Genome mining and genetic inactivation experiments have unveiled a previously uncharacterized PKS−NRPS hybrid-based BGC (epi) responsible for the generation of epicoccamide A . This discovery has provided new insights into the biosynthesis of epicoccamides .
Bioinformatic Analysis
Bioinformatic adenylation domain signature analysis of EpiA and other fungal PKS-NRPSs (NRPs) indicated that the EpiA is L-alanine incorporating tetramates megasynthase . This analysis has contributed to our understanding of the underlying mechanism of epicoccamides biosynthesis .
Chemical Identification
The structure of epicoccamide was elucidated using spectroscopic methods, mainly 1D and 2D NMR, ESI-MS, and chemical degradations . This has helped in the identification and characterization of this novel compound .
Secondary Metabolite Research
Epicoccamide was found to be a secondary metabolite in the fungus Epicoccum purpurascens, which was obtained from the inner tissue of the jellyfish Aurelia aurita . This discovery has expanded our knowledge of the secondary metabolites produced by marine fungi .
Mécanisme D'action
Target of Action
Epicoccamide is a biosynthetically distinct mannosylated tetramate The primary target of epicoccamide is not explicitly mentioned in the available literature
Mode of Action
The mode of action of epicoccamide involves its interaction with the biosynthetic gene cluster (BGC) epi, which is responsible for its biosynthesis . The cluster epi includes six putative open reading frames (epiA-epiF), in which epiA encodes a tetramate-forming polyketide synthase and nonribosomal peptide synthetases (PKS−NRPS hybrid) . .
Biochemical Pathways
The biosynthetic pathway of epicoccamide involves the unconventional biosynthetic gene cluster epi . The corresponding tetramates releasing during epicoccamide A biosynthesis are catalyzed through Dieckmann-type cyclization, in which the reductive ® domain residing in the terminal module of EpiA accomplishes the conversion .
Result of Action
The result of epicoccamide’s action is the production of a biosynthetically distinct mannosylated tetramate . Genetic knockout of epiA completely abolishes the biosynthesis of epicoccamide A . .
Action Environment
Epicoccamide is produced by the ascomycete genus Epicoccum, which colonizes different types of substrates and is associated with phyllosphere or decaying vegetation . The fungus was obtained from the inner tissue of the jellyfish Aurelia aurita
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
(3Z)-3-[1-hydroxy-2-methyl-16-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexadecylidene]-1,5-dimethylpyrrolidine-2,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H51NO9/c1-19(23(32)22-24(33)20(2)30(3)28(22)37)16-14-12-10-8-6-4-5-7-9-11-13-15-17-38-29-27(36)26(35)25(34)21(18-31)39-29/h19-21,25-27,29,31-32,34-36H,4-18H2,1-3H3/b23-22-/t19?,20?,21-,25-,26+,27+,29-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLMMQSHEMIVRFP-CHSDNGCYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)C(=C(C(C)CCCCCCCCCCCCCCOC2C(C(C(C(O2)CO)O)O)O)O)C(=O)N1C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1C(=O)/C(=C(\C(C)CCCCCCCCCCCCCCO[C@H]2[C@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)/O)/C(=O)N1C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H51NO9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
557.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Epicoccamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are epicoccamides and where are they found?
A1: Epicoccamides are glycosylated tetramic acid derivatives primarily isolated from fungi of the genus Epicoccum. They are characterized by a unique structure composed of three distinct subunits: a glycosidic moiety (typically mannose), a fatty acid chain, and a tetramic acid core. [, ] These compounds have been discovered in various Epicoccum species, including those associated with the tree fungus Pholiota squarrosa and those isolated from marine sources like the jellyfish Aurelia aurita. [, ]
Q2: What biological activities have been reported for epicoccamides?
A2: Research suggests that epicoccamides exhibit a range of biological activities, including:
- Antifungal activity: Epicoccamide D has been shown to induce morphogenesis and pigment formation in the fungus Phoma destructiva at a concentration of 1.7 mM. []
- Cytotoxicity: Epicoccamide D displayed cytotoxicity against HeLa cells (CC50 17.0 μM). []
- Antiproliferative activity: Epicoccamide D demonstrated antiproliferative effects against mouse fibroblast (L-929) and human leukemia (K-562) cell lines. []
- Potential antileishmanial activity: In silico studies suggest that epicoccamide derivatives (A-D) exhibit significant binding affinities to trypanothione reductase, an enzyme crucial for the survival of Leishmania parasites. []
Q3: How does the structure of epicoccamide D contribute to its biological activity?
A3: The total synthesis of epicoccamide D has been achieved, allowing for the confirmation of its absolute configuration as 5S,7S. [] This stereochemistry is believed to be crucial for its biological activity. [] Furthermore, the synthesis involved a key step of hydrogenation using a specific rhodium catalyst, (R,R)-[Rh(Et-DUPHOS)][BF4], to establish the (7S)-stereocenter. [] This highlights the importance of the molecule's three-dimensional structure and specific functional groups for its interactions with biological targets.
Q4: What is the role of computational chemistry in understanding epicoccamides?
A4: In silico analyses have been employed to investigate the potential antileishmanial activity of epicoccamide derivatives. [] These studies, utilizing the crystallographic structure of trypanothione reductase from Leishmania infantum, revealed that epicoccamides bind to the enzyme's active site through a combination of hydrogen bonding and hydrophobic interactions. [] The calculated binding energies for epicoccamide derivatives (A-D) suggest a strong interaction with the target enzyme, supporting their potential as antileishmanial agents. []
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